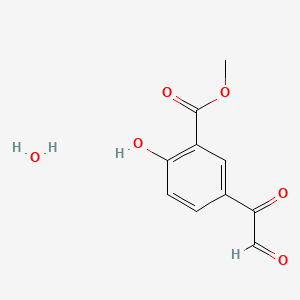
3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate
Overview
Description
3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate, also known as methyl 5-(2,2-dihydroxyacetyl)-2-hydroxybenzoate, is a chemical compound with the molecular formula C10H10O6 . It is primarily used for research and development .
Molecular Structure Analysis
The molecular weight of 3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate is 226.18 . The molecular structure includes a carbomethoxy group (-CO2CH3) and a hydroxyphenylglyoxal group (-C(OH)=C(OH)-Phenyl), which contribute to its unique properties .Scientific Research Applications
Synthetic Applications and Chemical Reactions
Single-stage Synthesis of Imidazolidine Derivatives : Research demonstrates the interaction of arylglyoxal hydrates with N-alkoxyureas and N-hydroxyurea, leading to the selective formation of imidazolidine derivatives. This process showcases the utility of glyoxal hydrates in synthesizing heterocyclic compounds, suggesting a potential pathway for utilizing 3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate in similar synthetic endeavors (Shtamburg et al., 2015).
Biological Implications
Neurotransmitter Metabolism Studies : The measurement of compounds structurally related to 3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate, such as 3-methoxy-4-hydroxyphenylglycol (MHPG), in human plasma and cerebrospinal fluid has been instrumental in understanding neurotransmitter metabolism. MHPG serves as a metabolite of norepinephrine, indicating the activity of the central noradrenergic system in various neurological conditions, which may hint at the potential for 3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate in related neurological or pharmacokinetic studies (Kanda et al., 1991).
Analytical Techniques
High-Performance Liquid Chromatography (HPLC) : Techniques involving HPLC with electrochemical detection have been developed for the simultaneous determination of compounds like 3-methoxy-4-hydroxyphenylglycol, showcasing the compound's role in advanced analytical methodologies. This indicates the potential for developing similar analytical approaches for 3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate, facilitating its quantification and study in various matrices (Scheinin et al., 1983).
Safety And Hazards
3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, mist, or vapors; washing skin thoroughly after handling; using only outdoors or in a well-ventilated area; wearing protective gloves/clothing/eye protection/face protection; and storing in a well-ventilated place with the container tightly closed .
properties
IUPAC Name |
methyl 2-hydroxy-5-oxaldehydoylbenzoate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O5.H2O/c1-15-10(14)7-4-6(9(13)5-11)2-3-8(7)12;/h2-5,12H,1H3;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREKEUSJTBCXKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C(=O)C=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656868 | |
| Record name | Methyl 2-hydroxy-5-(oxoacetyl)benzoate--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate | |
CAS RN |
29754-58-3 | |
| Record name | Methyl 2-hydroxy-5-(oxoacetyl)benzoate--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

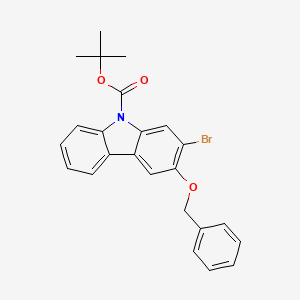
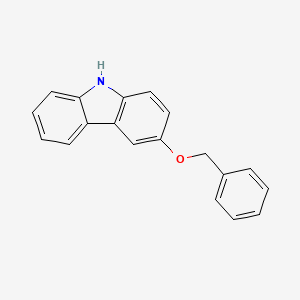
![Cyclohexanemethanol, 3-hydroxy-4-(1-methylethyl)-, [1S-(1alpha,3ba,4ba)]- (9CI)](/img/no-structure.png)
![1,2,7,7-Tetramethylbicyclo[2.2.1]heptane-2,6-diol](/img/structure/B584169.png)
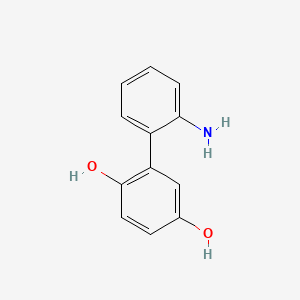
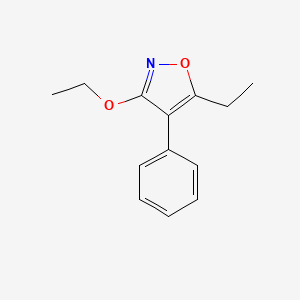
![5-Hydroxy-4,5,7,7-tetramethylbicyclo[2.2.1]heptan-2-one](/img/structure/B584172.png)
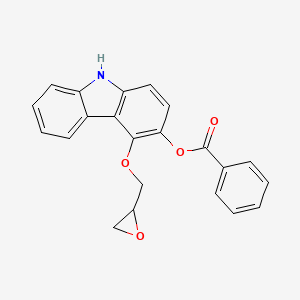
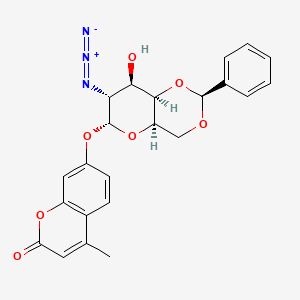
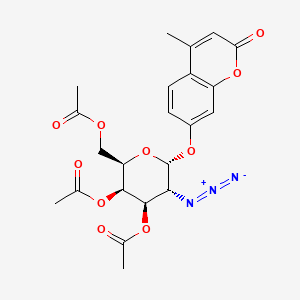
![3-[[(tert-Butyl)lsilyl]oxy]-5-hydroxy-benzenemethanol](/img/structure/B584184.png)